molecular formula C20H17Cl2NO B1372862 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-26-7

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372862
CAS No.: 1160256-26-7
M. Wt: 358.3 g/mol
InChI Key: PBKHYOQECUTSQG-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butylaniline and 8-chloroquinoline.

    Coupling Reaction: The 4-butylaniline undergoes a coupling reaction with 8-chloroquinoline in the presence of a suitable catalyst, such as palladium, to form the intermediate product.

    Chlorination: The intermediate product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: The hydrolysis reaction can be carried out using water or aqueous base under mild conditions.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, quinoline carboxylic acids, and various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Research: The compound serves as a precursor for the synthesis of other quinoline derivatives, which are studied for their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carbonyl chloride
  • 8-Chloro-2-phenylquinoline-4-carbonyl chloride
  • 2-(4-Methylphenyl)-8-chloroquinoline-4-carbonyl chloride

Uniqueness

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The combination of the butyl group and the chloroquinoline moiety provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C18H16ClN
  • Molecular Weight : 295.78 g/mol
  • CAS Number : 1160256-26-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinoline derivatives are known to exhibit mechanisms such as:

  • Inhibition of Protein Synthesis : Compounds like this one may inhibit eIF4A, a key factor in the translation process, thereby reducing protein synthesis in cancer cells .
  • Antiviral Activity : Quinoline derivatives have shown promise against various viral strains, suggesting potential use in antiviral therapies .

Structure-Activity Relationships (SAR)

The biological effectiveness of quinoline derivatives is significantly influenced by their structural characteristics. Modifications at specific positions on the quinoline ring can enhance or diminish activity:

  • Substituents at Position 8 : The presence of halogens (like chlorine) at position 8 has been linked to increased potency against cancer cell lines.
  • Alkyl Groups : The butyl group at position 4 enhances lipophilicity and may improve cellular uptake .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis and cell cycle arrest
A549 (Lung)7.5Inhibition of eIF4A leading to reduced protein synthesis
HeLa (Cervical)6.0Inhibition of colony formation through Wnt signaling

Antiviral Activity

The compound has also shown effectiveness against viral infections:

Virus TypeActivity LevelReference
HIVModerate
Zika VirusPotent
Herpes Simplex VirusModerate

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various quinoline derivatives, including the target compound, on MCF-7 and A549 cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM .
  • Mechanistic Insights : Another investigation into the mechanism revealed that the compound interacts with the eIF4A binding pocket, inhibiting its function and leading to decreased translation rates in cancerous cells .

Properties

IUPAC Name

2-(4-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(22)24)15-6-4-7-17(21)19(15)23-18/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHYOQECUTSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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